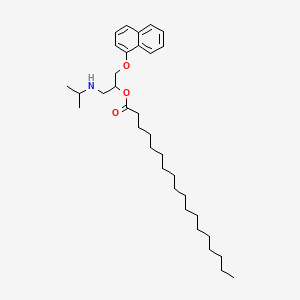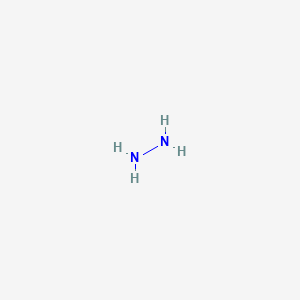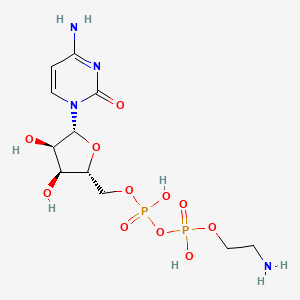![molecular formula C9H9FN6 B1202591 4-[(4-Fluorophenyl)hydrazinylidene]pyrazole-3,5-diamine CAS No. 5582-50-3](/img/structure/B1202591.png)
4-[(4-Fluorophenyl)hydrazinylidene]pyrazole-3,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(4-fluorophenyl)hydrazinylidene]pyrazole-3,5-diamine is a member of phenylhydrazines.
Applications De Recherche Scientifique
Synthesis and Computational Analysis
A study by Thomas et al. (2018) focused on the synthesis of pyrazole derivatives similar to 4-[(4-Fluorophenyl)hydrazinylidene]pyrazole-3,5-diamine. These derivatives were characterized using various spectroscopic methods and computational techniques, including density functional theory (DFT) calculations and molecular dynamics simulations. This research provides insights into the reactive properties and potential pharmaceutical applications of these compounds (Thomas et al., 2018).
Structural Characterization and Antioxidant Activity
El‐Mekabaty et al. (2016) synthesized a compound related to this compound, specifically focusing on its antioxidant properties. The study involved the synthesis of new pyrazolo[1,5-a]pyrimidine derivatives and their evaluation as antioxidant agents, highlighting the potential of pyrazole-based compounds in pharmacological applications (El‐Mekabaty et al., 2016).
Antimicrobial and Anticancer Properties
Şener et al. (2021) conducted a study on new pyrazole Schiff bases containing azo groups, which are chemically related to the compound . They assessed the compounds for DNA protection, antimicrobial, and anticancer properties. This research demonstrates the diverse potential of pyrazole derivatives in biomedical applications, particularly in treating cancer and microbial infections (Şener et al., 2021).
Antipsychotic Potential
Wise et al. (1987) explored the pharmacological evaluation of a series of pyrazole derivatives, focusing on their potential as antipsychotic agents. This study provides insights into the diverse pharmacological applications of pyrazole-based compounds, including their potential in mental health treatments (Wise et al., 1987).
Textile Industry Applications
Nada et al. (2018) investigated the use of pyrazole-based compounds in textile finishing. They synthesized specific pyrazole derivatives and incorporated them into liposomal chitosan emulsions for antimicrobial cotton fabrics. This study highlights the application of pyrazole derivatives beyond pharmacology, extending to material sciences and textile industry (Nada et al., 2018).
Propriétés
Numéro CAS |
5582-50-3 |
|---|---|
Formule moléculaire |
C9H9FN6 |
Poids moléculaire |
220.21 g/mol |
Nom IUPAC |
4-[(4-fluorophenyl)diazenyl]-1H-pyrazole-3,5-diamine |
InChI |
InChI=1S/C9H9FN6/c10-5-1-3-6(4-2-5)13-14-7-8(11)15-16-9(7)12/h1-4H,(H5,11,12,15,16) |
Clé InChI |
PRKNLQAUWYHUKA-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N=NC2=C(NN=C2N)N)F |
SMILES canonique |
C1=CC(=CC=C1N=NC2=C(NN=C2N)N)F |
Solubilité |
33 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



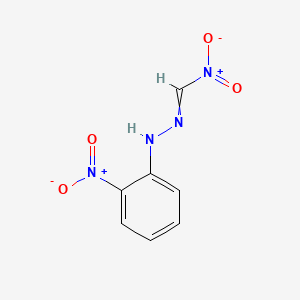

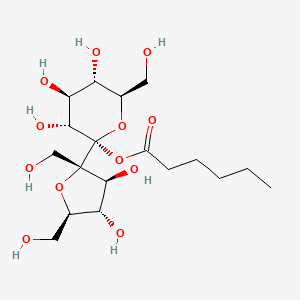
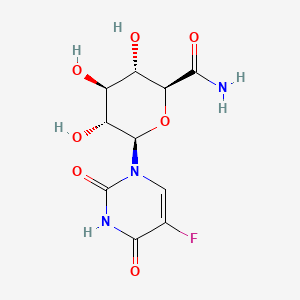
![2-acetyloxybenzoic acid;N-(4-ethoxyphenyl)acetamide;2-[methyl(3-phenylprop-2-enyl)amino]-1-phenylpropan-1-ol;1,3,7-trimethylpurine-2,6-dione;hydrochloride](/img/structure/B1202515.png)

